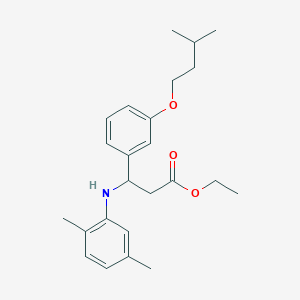
Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate typically involves a multi-step process:
Formation of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction involving 2,5-dimethylphenylamine.
Esterification: The ester functional group is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Ether Formation: The isopentyloxy group is introduced through an etherification reaction involving the corresponding phenol and an alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the ether linkage.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Mécanisme D'action
The mechanism by which Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-((2,5-dimethylphenyl)amino)-3-phenylpropanoate: Lacks the isopentyloxy group, resulting in different chemical properties.
Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-methoxyphenyl)propanoate: Contains a methoxy group instead of an isopentyloxy group, affecting its reactivity and applications.
Uniqueness
Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C24H33NO3 |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
ethyl 3-(2,5-dimethylanilino)-3-[3-(3-methylbutoxy)phenyl]propanoate |
InChI |
InChI=1S/C24H33NO3/c1-6-27-24(26)16-23(25-22-14-18(4)10-11-19(22)5)20-8-7-9-21(15-20)28-13-12-17(2)3/h7-11,14-15,17,23,25H,6,12-13,16H2,1-5H3 |
Clé InChI |
GJIMTWYCWHOTDL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC(=CC=C1)OCCC(C)C)NC2=C(C=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13147730.png)
![2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13147738.png)
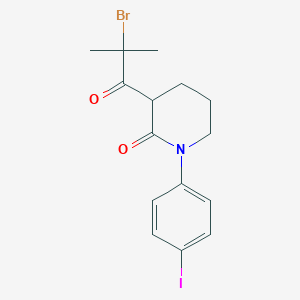
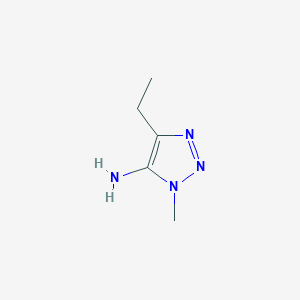
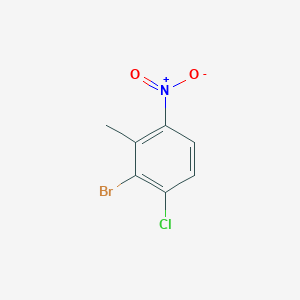
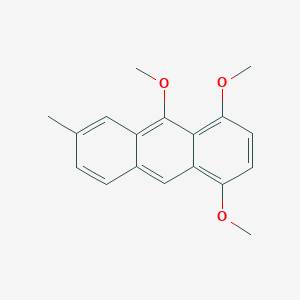
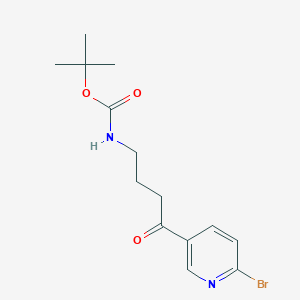
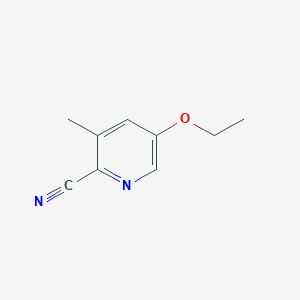

![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)
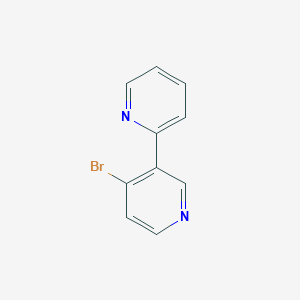
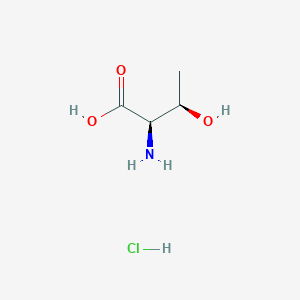
![1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)

